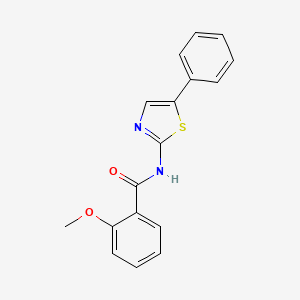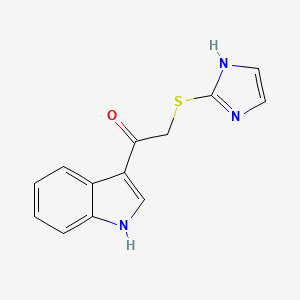
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has been widely studied for its potential use in scientific research. CPPC is a cyclopropane derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to involve the modulation of ion channel activity. N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to increase the activity of the TRP channel and the voltage-gated potassium channel, while decreasing the activity of the NMDA receptor. These effects may be due to the ability of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide to bind to specific sites on these ion channels and alter their function.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. These effects may be due to the ability of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide to alter the function of specific ion channels and neurotransmitter receptors.
実験室実験の利点と制限
One advantage of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is its ability to modulate ion channel activity in a specific and reversible manner. This allows researchers to study the effects of ion channel modulation on various physiological processes, without the need for irreversible ion channel blockers. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide. One area of interest is the development of more selective N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide analogs, which may allow for more precise modulation of specific ion channels and neurotransmitter receptors. Another area of interest is the use of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide in studies of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where ion channel dysfunction may play a role in disease progression. Finally, the use of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide in studies of pain sensation and analgesia may also be an area of future research.
合成法
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methoxy-5-methylphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. Other methods involve the reaction of 4-chloro-2-methoxy-5-methylphenyl lithium with cyclopropanecarboxylic acid anhydride or the reaction of 4-chloro-2-methoxy-5-methylphenyl boronic acid with cyclopropanecarboxylic acid chloride.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and synaptic plasticity. N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to modulate the activity of several different ion channels, including the N-methyl-D-aspartate (NMDA) receptor, the transient receptor potential (TRP) channel, and the voltage-gated potassium channel. These ion channels are involved in a range of physiological processes, including learning and memory, pain sensation, and neuronal excitability.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-7-5-10(11(16-2)6-9(7)13)14-12(15)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVSJPDRMOIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)

![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)


![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)

![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
